N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}benzamide
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Overview
Description
N-[5-(4-Chlorobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorobenzenesulfonyl group, a hydroxy group, and a benzamide moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzenesulfonyl chloride, which is then reacted with 4-hydroxy-2,3-dimethylphenylamine to form the intermediate compound. This intermediate is subsequently reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-[5-(4-chlorobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-bromobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide
- N-[5-(4-methylbenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide
- N-[5-(4-fluorobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide
Uniqueness
N-[5-(4-chlorobenzenesulfonyl)-4-hydroxy-2,3-dimethylphenyl]benzamide is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C21H18ClNO4S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)sulfonyl-4-hydroxy-2,3-dimethylphenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO4S/c1-13-14(2)20(24)19(28(26,27)17-10-8-16(22)9-11-17)12-18(13)23-21(25)15-6-4-3-5-7-15/h3-12,24H,1-2H3,(H,23,25) |
InChI Key |
HYTQEFUQZONVBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O)C |
Origin of Product |
United States |
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